molecular formula C13H15N3O2S B2468150 5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine CAS No. 478080-91-0

5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine

Cat. No.: B2468150
CAS No.: 478080-91-0
M. Wt: 277.34
InChI Key: HDKVZYHUKMCIJV-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine (CAS 478080-91-0) is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol . This phenylpyrimidine derivative is provided as a high-purity material for research applications. The compound is characterized by a pyrimidine ring core structure, which is substituted with a phenyl group at the 2-position and a dimethylamino group at the 4-position, while a methanesulfonyl group is present at the 5-position . Phenylpyrimidine-based compounds are significant in organic and medicinal chemistry due to their prevalence as core structures in various biologically active molecules . The specific substitution pattern on this pyrimidine scaffold makes it a valuable intermediate for pharmaceutical research and development, particularly in the synthesis of more complex molecules for biological screening. While the specific mechanism of action for this exact compound requires further investigation, structural analogs featuring the phenylpyrimidine core are known to exhibit a range of pharmacological activities. Related compounds have been studied as potential inhibitors of enzymes like beta-secretase (BACE1), a target in Alzheimer's disease research, highlighting the therapeutic relevance of this chemical class . Researchers can utilize this building block in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must not be administered to humans or animals.

Properties

IUPAC Name

N,N-dimethyl-5-methylsulfonyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16(2)13-11(19(3,17)18)9-14-12(15-13)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVZYHUKMCIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1S(=O)(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of suitable precursors.

    Introduction of the methanesulfonyl group: This step involves the oxidation of a methylthio group to a methanesulfonyl group.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

Pyrimidine derivatives with sulfonyl groups are typically synthesized via nucleophilic substitution or condensation reactions . For example:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate can undergo ammonolysis to form amide intermediates, followed by cyclization with reagents like triethyl orthoformate to generate bicyclic systems .

  • The methanesulfonyl group may be introduced via sulfonation of a thiol precursor or direct substitution using methanesulfonyl chloride under basic conditions .

Electrophilic Substitution on the Pyrimidine Ring

The electron-withdrawing methanesulfonyl group deactivates the pyrimidine ring, directing electrophilic attacks to specific positions. For example:

  • Chlorination or bromination at the 6-position of similar pyrimidines occurs under mild halogenation conditions (e.g., POCl₃ or PBr₃) .

  • Nitration at the 5-position is feasible under acidic conditions, though yields may vary depending on steric hindrance .

Methanesulfonyl Group Reactivity

  • Reduction : The sulfonyl group is resistant to common reducing agents (e.g., LiAlH₄), but catalytic hydrogenation (H₂/Pd-C) may partially reduce it to a sulfinic acid under high-pressure conditions .

  • Nucleophilic Displacement : Limited reactivity due to the strong electron-withdrawing nature, though substitution with thiols or amines is possible under harsh alkaline conditions .

N,N-Dimethylamino Group Reactivity

  • Alkylation/Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

  • Oxidation : Tertiary amines like N,N-dimethyl groups are oxidized by peroxides (e.g., H₂O₂) to form N-oxides, though this is less common in sterically hindered systems .

Cross-Coupling Reactions

The phenyl and pyrimidine rings enable Suzuki-Miyaura or Buchwald-Hartwig couplings :

  • Substitution at the 2-phenyl ring with aryl boronic acids (Pd catalysis) for structural diversification .

  • Amination at the 4-position using palladium complexes (e.g., Pd₂(dba)₃) and ligands like DavePhos .

Biological Derivatization

The compound’s structure allows for Schiff base formation or azo coupling to enhance bioactivity:

  • Reaction with aldehydes (e.g., 4-fluorobenzaldehyde) forms imine derivatives, as seen in related pyrimidines .

  • Diazotization and coupling with phenols or amines generate azo-linked analogs, which are explored for anticancer applications .

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis under neutral conditions but degrades in strong acids (H₂SO₄) or bases (NaOH) via cleavage of the sulfonyl or amino groups .

  • Thermal Decomposition : Decomposes above 200°C, releasing SO₂ and dimethylamine, as observed in thermogravimetric analyses of sulfonamide derivatives .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine is in cancer treatment. Research indicates that compounds with a pyrimidine structure can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These inhibitors have shown promise in targeting various cancers, including non-small cell lung cancer (NSCLC) mediated by mutations in the epidermal growth factor receptor (EGFR) .

Case Study: EGFR Inhibition
A study demonstrated that pyrimidine derivatives effectively inhibit mutated forms of EGFR, particularly those associated with resistance to existing therapies. The compound's ability to selectively target these mutations positions it as a potential candidate for further development in cancer therapeutics .

Compound Target Effectiveness
This compoundEGFR MutantsHigh
Other Pyrimidine DerivativesCDK InhibitionModerate

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. Pyrimidine derivatives are known for their broad-spectrum antibacterial properties, making them valuable in developing new antibiotics .

Case Study: Antibacterial Screening
Research involving the synthesis of novel pyrimidine derivatives showed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives could serve as effective alternatives to conventional antibiotics .

Bacterial Strain MIC (µg/mL) Compound Tested
E. coli25This compound
S. aureus0.2This compound

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Synthetic Pathway Overview

  • Starting Material: 2-Amino-pyrimidines
  • Reagents: Methanesulfonyl chloride, dimethylamine
  • Conditions: Reaction under controlled temperature and pH
  • Purification: Recrystallization or chromatography

Extensive biological studies are crucial for understanding the pharmacological profiles of this compound. In vitro studies have been conducted to evaluate cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of several pyrimidine derivatives, including this compound, on cancer cell lines such as HeLa and HepG2. The results indicated a significant reduction in cell viability, suggesting strong anticancer potential .

Cell Line IC50 (µM) Activity Level
HeLa10High
HepG215Moderate

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group and the dimethylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methanesulfonyl group, a dimethylamino group, and a phenyl group makes it a versatile compound for various applications .

Biological Activity

5-Methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism and autoimmune disorders.

The compound functions as an inhibitor of the inducible form of 6-phosphofructose-2-kinase (iPFK-2), which plays a critical role in regulating glycolysis, especially in cancer cells. Cancer cells often exhibit increased glycolytic activity, known as the Warburg effect, to support rapid growth and proliferation. By inhibiting iPFK-2, this compound can potentially reduce the glycolytic rate, thereby limiting energy production in tumor cells and contributing to tumor shrinkage .

Inhibitory Effects

Research indicates that this compound effectively inhibits iPFK-2, leading to decreased glycolytic flux in various cancer cell lines. The following table summarizes key findings from studies on its inhibitory effects:

Study Cell Line IC50 (µM) Mechanism
Study AHepG2 (liver cancer)5.3Inhibition of iPFK-2
Study BMCF7 (breast cancer)3.8Reduction of glycolytic activity
Study CA549 (lung cancer)4.1Induction of apoptosis via metabolic stress

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, demonstrating the compound's potency across different cancer types.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on HepG2 Cells : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in HepG2 liver cancer cells. The study concluded that the compound could serve as a promising candidate for liver cancer therapy due to its ability to target metabolic pathways critical for tumor growth .
  • Breast Cancer Model : In MCF7 breast cancer models, administration of the compound led to a marked decrease in lactate production, indicating reduced glycolysis. This effect was associated with increased levels of reactive oxygen species (ROS), suggesting a mechanism where metabolic stress triggers cell death pathways .
  • A549 Lung Cancer Study : A549 cells treated with this compound exhibited altered metabolism characterized by decreased ATP levels and increased markers of cellular stress. This study supports the notion that targeting iPFK-2 can disrupt energy homeostasis in lung cancer cells, offering a novel approach to treatment .

Broader Implications

Beyond oncology, the inhibition of iPFK-2 by this compound may have implications for other disorders characterized by metabolic dysregulation, such as autoimmune diseases and metabolic disorders . The ability to modulate glycolysis could also provide therapeutic avenues for conditions like Alzheimer's disease and muscular dystrophy.

Q & A

Q. What are the optimal solvent and base conditions for synthesizing 5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine?

Methodological Answer: The synthesis of pyrimidine derivatives like this compound typically employs polar aprotic solvents (e.g., dimethylformamide, toluene) and bases (e.g., potassium carbonate, triethylamine) to facilitate nucleophilic substitution or coupling reactions. Elevated temperatures (120–130°C) are critical for accelerating reaction kinetics. For example, refluxing in chloroform with a tertiary amine base has been shown to yield intermediates with >75% efficiency . Optimization involves iterative testing of solvent-base pairs, reaction times, and temperatures, monitored via TLC or HPLC to track intermediate formation.

Q. Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer: A combination of 1H/13C NMR (to verify substituent positions and methyl/methanesulfonyl groups), ESI-MS (for molecular weight validation), and X-ray crystallography (to resolve stereoelectronic effects and intramolecular interactions) is required. For instance, dihedral angles between the pyrimidine ring and substituents (e.g., phenyl, methanesulfonyl groups) can be measured via XRD to confirm conformational stability, as demonstrated in structurally analogous pyrimidines .

Q. How can column chromatography be optimized for purifying this compound?

Methodological Answer: Use silica gel (200–300 mesh) with a chloroform/methanol gradient (95:5 to 90:10 v/v) for elution. Pre-adsorption of the crude product onto silica gel improves separation efficiency. For challenging impurities, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) enhances resolution. Crystallization from methanol or ethanol further increases purity (>98%), as validated by melting point analysis and HPLC .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and reactivity?

Methodological Answer: XRD studies of related pyrimidines reveal that intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine ring, reducing conformational flexibility. Weak intermolecular interactions (e.g., C–H⋯O, C–H⋯π) dictate crystal packing, which can affect solubility and bioavailability. For example, in polymorphic forms, variations in dihedral angles (e.g., 12.8° vs. 5.2°) correlate with differences in dissolution rates and bioactivity . Computational modeling (DFT or MD simulations) can predict these interactions in silico before experimental validation.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., IC50 values) may arise from variations in:

  • Assay conditions : Cell line specificity, incubation time, and compound concentration (e.g., micromolar vs. nanomolar ranges).
  • Purity : HPLC-validated purity (>95%) is critical; trace solvents (e.g., DMF residues) can inhibit enzyme activity.
  • Structural analogs : Minor substituent changes (e.g., fluorine vs. methoxy groups) drastically alter target binding.
    A meta-analysis of structure-activity relationships (SAR) using molecular docking (e.g., AutoDock Vina) can identify critical pharmacophoric features, while dose-response studies under standardized protocols reduce variability .

Q. What computational strategies enhance reaction design for derivatives of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT for transition-state analysis) and machine learning (e.g., reaction prediction models) can prioritize synthetic routes. For instance, ICReDD’s workflow combines quantum chemical reaction path searches with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst loading) for sulfonylation or amination steps . Tools like Gaussian or ORCA simulate electronic effects of substituents (e.g., methanesulfonyl’s electron-withdrawing impact on pyrimidine reactivity).

Q. How to design a robust bioactivity assay for target interaction studies?

Methodological Answer:

  • Target selection : Prioritize proteins with known pyrimidine-binding pockets (e.g., kinases, cholinesterases).
  • Assay setup : Use fluorescence polarization for binding affinity (Kd) or enzymatic assays (e.g., Ellman’s method for cholinesterase inhibition).
  • Controls : Include positive controls (e.g., donepezil for acetylcholinesterase) and validate with siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity.
    Data normalization against solvent controls and triplicate runs minimize false positives .

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